![molecular formula C14H13N5OS B2358238 N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide CAS No. 2034271-16-2](/img/structure/B2358238.png)
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide
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Description
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C14H13N5OS and its molecular weight is 299.35. The purity is usually 95%.
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Biological Activity
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H11N7OS2, with a molecular weight of 357.4 g/mol. The compound features a cyclopropanecarboxamide moiety linked to a triazolo-pyridazine derivative, which is known for various biological activities.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through in vitro studies focusing on its anticancer properties and kinase inhibition.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing the triazolo-pyridazine structure have shown significant cytotoxicity against various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
A549 | 1.06 ± 0.16 |
MCF-7 | 1.23 ± 0.18 |
HeLa | 2.73 ± 0.33 |
These values indicate that the compound exhibits strong inhibitory effects on cell proliferation in lung (A549), breast (MCF-7), and cervical (HeLa) cancer models, comparable to established treatments like Foretinib .
2. Kinase Inhibition
The compound has been evaluated for its inhibitory action against c-Met kinase, a target in cancer therapy:
Compound | IC50 (μM) |
---|---|
This compound | 0.090 |
Foretinib | 0.019 |
The data suggests that this compound possesses comparable inhibitory activity against c-Met kinase, which plays a crucial role in tumor growth and metastasis .
The mechanism through which this compound exerts its effects includes:
- Induction of Apoptosis : The compound has been shown to induce late apoptosis in cancer cells, suggesting it may trigger programmed cell death pathways.
- Cell Cycle Arrest : Studies indicate that it can cause G0/G1 phase arrest in A549 cells, disrupting normal cell cycle progression and inhibiting proliferation .
Case Studies
Several case studies have explored the efficacy of triazolo-pyridazine derivatives:
- Study on Anticancer Efficacy : A series of compounds were synthesized and tested for their cytotoxic effects against multiple cancer cell lines. The results demonstrated that modifications in the triazolo-pyridazine structure significantly influenced biological activity.
- In Vivo Studies : Preliminary in vivo studies have indicated promising results regarding tumor growth inhibition when administered to animal models bearing xenografts of A549 cells.
Properties
IUPAC Name |
N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-14(9-3-4-9)15-8-13-17-16-12-6-5-10(18-19(12)13)11-2-1-7-21-11/h1-2,5-7,9H,3-4,8H2,(H,15,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTSHWGJTBITIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.